![molecular formula C19H17ClN2O2S B2877837 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-10-3](/img/structure/B2877837.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide: is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole ring.
Formation of the Methylphenoxyacetamide Moiety: This step involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride. The acyl chloride reacts with the amine group on the thiazole ring to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Enzyme Inhibition: The compound can be studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Pharmaceuticals: The compound can be a building block for the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism by which N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the chlorobenzyl group can form halogen bonds. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, affecting various cellular pathways.
Comparison with Similar Compounds
- N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
- N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
- N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide
Uniqueness: The uniqueness of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenoxy ring can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-4-2-7-16(8-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-3-6-15(20)9-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKZCFHPYXZUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
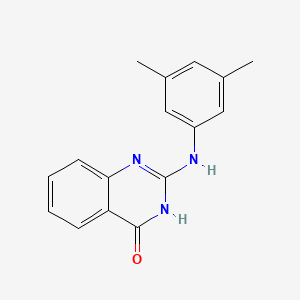
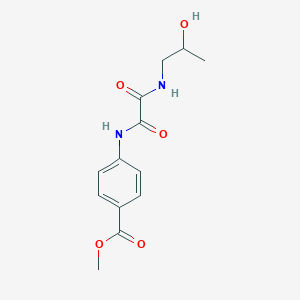
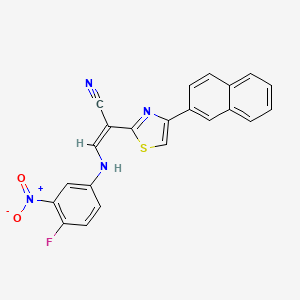
![3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2877761.png)
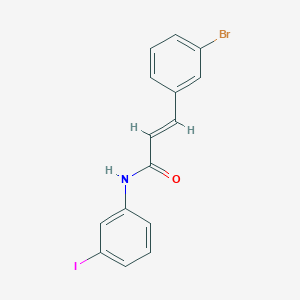
![2-(3,4-dimethoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2877767.png)
![methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2877769.png)
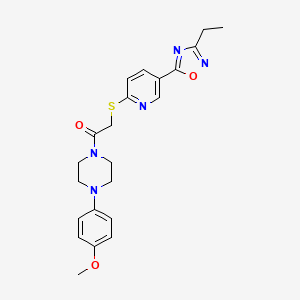
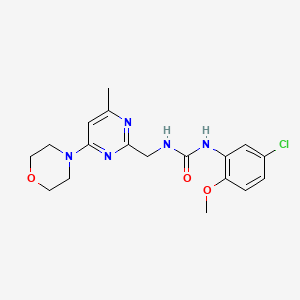
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2877772.png)
![N5-(3-chloro-4-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2877774.png)
![(R)-[3',4'-(Methylenedioxy)phenyl]-1-butylamine hydrochloride](/img/structure/B2877775.png)
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2877776.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2877777.png)
